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Compound of Interest

Compound Name: Averantin

Cat. No.: B1666156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Averantin, a polyketide metabolite produced by various fungi. The information presented
herein is essential for the identification, characterization, and analysis of this compound in
research and drug development settings. This document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Averantin.

1H NMR Data

Solvent: de-DMSO Spectrometer Frequency: 80 MHz

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1666156?utm_src=pdf-interest
https://www.benchchem.com/product/b1666156?utm_src=pdf-body
https://www.benchchem.com/product/b1666156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
0.85 t 3H -CHs (6')
1.30 m 6H -(CH2)s- (3',4',5)
1.74 m 2H -CHaz- (2)
3.53 br s 0.5H+ -C-OH (1))
5.15 t 1H -C-H (1)
6.53 S 1H H-7
7.02 S 1H H-5
7.02 s 1H H-4
9.60 br s 2H+ 1,3-OH
12.03 S 1H 6 or 8-OH
12.64 S 1H 6 or 8-OH

Data sourced from Bennett et al. (1980).

13C NMR Data

The complete assignment of the 13C NMR spectrum of Averantin is crucial for its unambiguous
identification.
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Chemical Shift (6, ppm) Assignment
14.2 C-6'
22.6 C-5'
27.9 c-4
31.8 C-3
36.1 c-2'
68.4 C-1
108.3 C-5
109.1 C-7
109.8 C-8a
116.0 C-4
133.0 C-4a
137.4 C-9%a
162.3 C-8
165.2 C-6
165.7 C-1
167.2 C-3
181.9 C-10
190.8 C-9

Infrared (IR) Spectroscopy Data

The following table lists the major absorption bands observed in the infrared spectrum of
Averantin.
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Wavenumber (cm~?) Intensity Assignment

~3400 Broad O-H stretching (phenolic)
~2920 Medium C-H stretching (aliphatic)
~2850 Medium C-H stretching (aliphatic)
~1620 Strong C=0 stretching (quinone)
~1590 Strong C=C stretching (aromatic)
~1450 Medium C-H bending (aliphatic)
~1200-1300 Strong C-O stretching (phenolic)

Data interpreted from the spectrum published by Bennett et al. (1980).

Mass Spectrometry Data

lonization Mode: Electron lonization (EI)

m/z Relative Intensity Assignment
372 Moderate [M]* (Molecular lon)
354 High [M - H20]*

Data sourced from Bennett et al. (1980).[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the
spectroscopic data presented above. These protocols are based on standard methodologies
for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of purified Averantin (typically 1-5 mg) is dissolved in
approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (de-DMSO). Tetramethylsilane
(TMS) is added as an internal standard for chemical shift referencing (& = 0.00 ppm).
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e 'H NMR Spectroscopy: The *H NMR spectrum is acquired on an 80 MHz (or higher field)
NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a
relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate
signal-to-noise ratio.

e 13C NMR Spectroscopy: The 3C NMR spectrum is acquired on the same spectrometer,
typically with a broader spectral width. Proton decoupling is employed to simplify the
spectrum to single lines for each carbon atom. A longer relaxation delay (e.g., 2-5 seconds)
and a larger number of scans are generally required due to the lower natural abundance of
the 13C isotope.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and
the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to
the internal TMS standard.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid Averantin sample is finely ground with dry
potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a
thin, transparent pellet using a hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform
Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is
first recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-
400 cm™1).

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of the Averantin sample is introduced into the mass
spectrometer via a direct insertion probe or after separation by gas chromatography (GC-
MS).

« lonization: In the ion source, the sample is vaporized and bombarded with a beam of high-
energy electrons (typically 70 eV) for Electron lonization (EI).
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e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic

sector).

o Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z value, generating the mass spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
biosynthetic context of Averantin.
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Caption: General workflow for the spectroscopic analysis of Averantin.
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Caption: Biosynthetic pathway showing Averantin as a precursor to Aflatoxin B1.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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